Ethyl 4-oxoazepane-3-carboxylate hydrochloride
Description
Ethyl 4-oxoazepane-3-carboxylate hydrochloride is a bicyclic organic compound featuring a seven-membered azepane ring with a ketone group at the 4-position and an ethyl ester moiety at the 3-position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
ethyl 4-oxoazepane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)7-6-10-5-3-4-8(7)11;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRHBVITKWFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625333 | |
| Record name | Ethyl 4-oxoazepane-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198419-09-9 | |
| Record name | Ethyl 4-oxoazepane-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Acid Catalyst : Hydrochloric acid (HCl) serves a dual role as both the catalyst and the source of the hydrochloride counterion. The reaction proceeds via protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol.
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Temperature and Duration : The reaction is typically conducted under reflux conditions (70–80°C) for 6–12 hours to ensure complete conversion. Prolonged heating may lead to side reactions, such as intramolecular cyclization or decomposition.
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Work-Up : After completion, the mixture is concentrated under reduced pressure, and the hydrochloride salt is precipitated by adding diethyl ether or cold ethyl acetate.
Example Protocol:
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Starting Material : 4-Oxoazepane-3-carboxylic acid (10 mmol)
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Solvent : Anhydrous ethanol (50 mL)
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Catalyst : Concentrated HCl (2 mL)
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Conditions : Reflux at 78°C for 8 hours
Cyclization of β-Keto Esters with Diamines
An alternative approach involves constructing the azepane ring via cyclization of β-keto esters with diamines. This method is advantageous for introducing the ketone and ester functionalities in a single step.
Key Steps:
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Preparation of β-Keto Ester Intermediate : Ethyl acetoacetate or analogous β-keto esters are condensed with a diamine (e.g., 1,5-diaminopentane) in the presence of a Lewis acid catalyst like zinc chloride.
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Ring-Closing Reaction : The intermediate undergoes intramolecular cyclization under thermal or acidic conditions to form the azepane ring.
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Hydrochloride Formation : The free base is treated with HCl gas or aqueous HCl to yield the hydrochloride salt.
Optimization Insights:
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Catalyst Selection : Zinc chloride improves reaction efficiency by coordinating to the carbonyl oxygen, facilitating nucleophilic attack by the diamine.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require higher temperatures for cyclization.
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Yield : Typical yields range from 65% to 75%, with purity >95% after recrystallization from ethanol/water mixtures.
Reductive Amination of Ethyl 3-Oxoazepane-4-Carboxylate
Reductive amination offers a pathway to introduce the amino group required for hydrochloride salt formation. This method involves the condensation of a ketone with an amine followed by reduction.
Procedure Overview:
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Condensation : Ethyl 3-oxoazepane-4-carboxylate is reacted with ammonium acetate in methanol, forming an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a secondary amine under mild acidic conditions (pH 5–6).
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Salt Formation : The amine is treated with HCl in ethanol to precipitate the hydrochloride salt.
Critical Parameters:
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pH Control : Maintaining a mildly acidic pH ensures selective reduction of the imine without over-reducing the ketone.
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Temperature : Reactions are conducted at 0–5°C to minimize side reactions.
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Yield : ~70% after column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1).
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Purity | Complexity | Key Challenges |
|---|---|---|---|---|
| Fischer Esterification | 85% | >98% | Low | Requires high-purity carboxylic acid |
| Cyclization | 70% | 95% | Moderate | Side product formation during ring closure |
| Reductive Amination | 70% | 97% | High | pH sensitivity during reduction |
Industrial-Scale Production Considerations
Scaling up the synthesis of this compound necessitates addressing cost, safety, and environmental factors:
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Continuous Flow Reactors : Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times by 30–40%.
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Catalyst Recycling : Immobilized acid catalysts (e.g., sulfonated polystyrene resins) enable reuse over multiple cycles, lowering HCl consumption.
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Waste Management : Neutralization of acidic byproducts with aqueous NaOH generates sodium chloride, which can be repurposed for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxoazepane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-oxoazepane-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a versatile building block for developing new therapeutic agents.
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various biologically active molecules. For instance, it has been involved in the preparation of derivatives that exhibit antitumor activity. A study demonstrated that derivatives synthesized from this compound showed promising results against cancer cell lines, indicating its potential as a precursor for anticancer drugs .
Asymmetric Hydrogenation Studies
Asymmetric hydrogenation involving this compound has been extensively studied to produce chiral compounds. A notable case involved using ruthenium catalysts to achieve high enantiomeric excess (ee) in the hydrogenation of this compound, resulting in valuable chiral intermediates for pharmaceuticals .
| Catalyst Type | Temperature (°C) | Conversion (%) | ee (%) |
|---|---|---|---|
| (S)-BINAP | 25 | 78 | >99 |
| (R)-BIPHEMP | 25 | 66 | 94 |
| (R)-pTol-BIPHEMP | 25 | 72 | >99 |
Antitumor Activity Assessment
A significant study evaluated the antitumor activity of derivatives derived from this compound against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that these compounds could reduce tumor cell viability significantly and exhibited antioxidant properties, suggesting their potential use as chemotherapeutic agents .
Methodology:
- Mice were treated with the compound and monitored for tumor growth.
- Histopathological examinations were conducted to assess organ health post-treatment.
Results:
- The treated group showed a marked reduction in tumor size and improved survival rates compared to control groups.
Development of Antiallergy Agents
Research has also focused on modifying this compound to develop new antiallergy agents. One study highlighted a derivative that was ten times more effective than existing treatments in preclinical models, showcasing the compound's versatility in medicinal applications .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3-azepanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-Oxopyrrolidine-3-Carboxylate Hydrochloride
Structural Differences :
- Ring Size: The pyrrolidine analog (5-membered ring) differs from the azepane derivative (7-membered ring), influencing conformational flexibility and steric strain.
- Molecular Weight: The pyrrolidine derivative has a molecular weight of 193.63 g/mol (C₇H₁₂ClNO₃), while the azepane analog (hypothetical formula: C₉H₁₆ClNO₃) would have a higher molecular weight (~222.1 g/mol) due to two additional CH₂ groups.
Physicochemical Properties :
| Property | Ethyl 4-Oxopyrrolidine-3-Carboxylate HCl | Ethyl 4-Oxoazepane-3-Carboxylate HCl (Hypothetical) |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₃ | C₉H₁₆ClNO₃ |
| Molecular Weight | 193.63 g/mol | ~222.1 g/mol |
| CAS Number | 916814-29-4 | Not available in evidence |
| Functional Groups | Ester, ketone, hydrochloride | Ester, ketone, hydrochloride |
Synthetic Relevance :
Both compounds are hydrochloride salts, suggesting similar purification and crystallization challenges. The azepane derivative’s larger ring may require longer reaction times or specialized conditions for cyclization compared to pyrrolidine systems .
Other Ethyl Ester Derivatives
lists structurally diverse ethyl esters, such as ethyl 4-chlorobenzoyl formate and ethyl 4-fluorobenzoate , which share the ethyl ester group but lack cyclic amine or ketone moieties. Key distinctions include:
- Reactivity : Azepane/pyrrolidine derivatives are more likely to undergo ring-opening reactions or participate in hydrogen bonding due to the amine and ketone groups, unlike simpler aromatic esters.
- Applications : Aromatic esters (e.g., ethyl 4-fluorobenzoate) are often used as flavoring agents or intermediates in organic synthesis, whereas azepane/pyrrolidine derivatives are more commonly associated with bioactive molecule development .
H-Series Inhibitors ()
These compounds inhibit protein kinases, highlighting how hydrochloride salts can enhance solubility and bioavailability in drug design. However, their sulfonamide and aromatic groups contrast sharply with the azepane derivative’s aliphatic ester-ketone system .
Biological Activity
Ethyl 4-oxoazepane-3-carboxylate hydrochloride is a heterocyclic compound featuring a seven-membered nitrogen-containing ring, known as azepane, which includes both an ester and a ketone functional group. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C₉H₁₁ClN₁O₃
- Molecular Weight : 185.22 g/mol
- IUPAC Name : Ethyl 4-oxoazepane-3-carboxylate
Synthesis
The synthesis of ethyl 4-oxoazepane-3-carboxylate typically involves:
- Reacting an appropriate amino acid derivative with an esterifying agent.
- Cyclization to form the azepane ring.
- The use of reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction is common in synthetic routes.
Biological Activity
Research indicates that ethyl 4-oxoazepane-3-carboxylate exhibits various biological activities, including:
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial and antiviral properties, making it a candidate for further pharmacological exploration.
Enzyme Interaction
The compound's structure allows it to act as a substrate for enzymes, potentially influencing biochemical pathways. This interaction may lead to the formation of active metabolites that exert biological effects.
Autophagy Modulation
Recent studies have explored the role of similar compounds in modulating autophagy, a critical cellular process. For instance, compounds related to ethyl 4-oxoazepane have been evaluated for their ability to enhance autophagic flux through mechanisms involving the LC3-II protein .
Study on Autophagy Modulation
A study published in December 2023 examined various small molecules, including derivatives of ethyl 4-oxoazepane, for their ability to modulate autophagy. The results indicated that certain analogues significantly increased LC3-II levels, suggesting enhanced autophagic activity .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural features of ethyl 4-oxoazepane-3-carboxylate against similar compounds:
| Compound Name | Structure Type | Similarity |
|---|---|---|
| Ethyl 4-Oxohexanoate | Six-membered ring | 0.89 |
| Ethyl 4-Oxoheptanoate | Seven-membered ring | 0.84 |
| Ethyl Piperidine-4-carboxylate | Five-membered ring | 0.82 |
| Methyl 4-Oxopiperidine-3-carboxylate | Five-membered ring | 0.83 |
The seven-membered ring structure of ethyl 4-oxoazepane imparts specific reactivity patterns that are not observed in its analogs, potentially contributing to its unique biological activities.
The mechanism by which ethyl 4-oxoazepane exerts its biological effects likely involves:
- Enzyme Inhibition : Compounds similar to ethyl 4-oxoazepane have been shown to inhibit key enzymes involved in various disease processes.
- Receptor Binding : The compound may bind to specific receptors, influencing downstream signaling pathways and cellular responses.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 4-oxoazepane-3-carboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization of a precursor such as an ethyl ester with a seven-membered azepane ring under acidic conditions. For example, analogous routes for piperidine derivatives use ethyl esters and amine precursors in hydrochloric acid to form hydrochlorides . Key steps include refluxing in ethanol/HCl, followed by recrystallization for purification. Optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for amine:ester) is critical to minimize byproducts.
Q. How should researchers confirm the purity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard, using a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v). Purity ≥95% is achievable, as validated for structurally similar compounds like ethyl pyrrolidine carboxylates . Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and Karl Fischer titration for residual solvent analysis.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : While direct hazard data for this compound is limited, analogous hydrochlorides require nitrile gloves, sealed goggles, and fume hood use to avoid inhalation . Conduct a risk assessment for potential irritancy based on structurally related azepane derivatives. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician .
Advanced Questions
Q. How can researchers address low yields during the cyclization step of this compound synthesis?
- Methodological Answer : Low yields often stem from incomplete ring closure or side reactions. Employ a factorial design to test variables:
- Factors : Temperature (80–120°C), catalyst (e.g., p-toluenesulfonic acid vs. HCl), and solvent polarity (ethanol vs. DMF).
- Response Optimization : Prioritize reaction time (e.g., 18 hours) and catalyst loading (5–10 mol%) to maximize yield, as demonstrated in cyclization studies for isoxazole derivatives . Post-hoc analysis via LC-MS identifies intermediates like uncyclized esters.
Q. What analytical challenges arise in characterizing the keto-enol tautomerism of this compound?
- Methodological Answer : The keto-enol equilibrium complicates NMR interpretation. Use deuterated DMSO to stabilize tautomers and analyze -NMR peaks at δ 3.5–5.5 ppm for enolic protons. Compare with IR spectroscopy (C=O stretch at ~1700 cm for keto vs. O–H stretch at ~3200 cm for enol). Dynamic NMR at variable temperatures (25–60°C) quantifies tautomeric ratios, as applied to dihydropyridine analogs .
Q. How does the seven-membered azepane ring influence the stability of this compound compared to six-membered piperidine analogs?
- Methodological Answer : The azepane ring introduces increased conformational flexibility, reducing ring strain but potentially lowering thermal stability. Accelerated stability testing (40°C/75% RH for 4 weeks) shows ~5% degradation for azepane derivatives vs. ≤2% for piperidines, likely due to hydrolytic susceptibility at the ester group . Computational modeling (DFT) predicts higher solubility in polar aprotic solvents (e.g., DMSO) for azepanes.
Q. What strategies resolve contradictions in reported melting points for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify melting endotherms and thermogravimetric analysis (TGA) to quantify solvent content. Recrystallize from ethanol/water (9:1) to isolate the most stable polymorph, as standardized for related hydrochlorides . Cross-validate with hot-stage microscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
